molecular formula C25H35ClN4O4S2 B2854835 5,5,7,7-Tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216605-74-1

5,5,7,7-Tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2854835
CAS No.: 1216605-74-1
M. Wt: 555.15
InChI Key: WSUCOOYMPOYDKW-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrothieno[2,3-c]pyridine class of heterocyclic molecules, characterized by a bicyclic core with sulfur and nitrogen atoms. Its structure includes a 5,5,7,7-tetramethyl-substituted tetrahydrothieno[2,3-c]pyridine backbone, a 4-((2-methylpiperidin-1-yl)sulfonyl)benzamido group at position 2, and a carboxamide moiety at position 2. The hydrochloride salt enhances solubility for pharmacological applications. The 2-methylpiperidinyl sulfonamide substituent likely contributes to target binding and metabolic stability, while the tetramethyl groups may influence lipophilicity and conformational rigidity .

Properties

IUPAC Name

5,5,7,7-tetramethyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O4S2.ClH/c1-15-8-6-7-13-29(15)35(32,33)17-11-9-16(10-12-17)22(31)27-23-19(21(26)30)18-14-24(2,3)28-25(4,5)20(18)34-23;/h9-12,15,28H,6-8,13-14H2,1-5H3,(H2,26,30)(H,27,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUCOOYMPOYDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)C(NC(C4)(C)C)(C)C)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,5,7,7-Tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS Number: 1216605-74-1) is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a tetrahydrothieno[2,3-c]pyridine core structure, which is known for its diverse pharmacological activities. The molecular formula is C25H35ClN4O4S2C_{25}H_{35}ClN_{4}O_{4}S_{2} with a molecular weight of 555.2 g/mol. Its unique structural components contribute to its interaction with various biological targets.

PropertyValue
CAS Number1216605-74-1
Molecular FormulaC25H35ClN4O4S2
Molecular Weight555.2 g/mol
Core StructureTetrahydrothieno[2,3-c]pyridine

Antimicrobial Properties

Research has indicated that derivatives of the tetrahydrothieno[2,3-c]pyridine scaffold possess potent antimicrobial activity. A study by Sangshetti et al. highlighted that various derivatives exhibited significant inhibitory effects against Mycobacterium tuberculosis (MTB), with one compound showing an IC50 of 5.87 μM against pantothenate synthetase (PS) and a minimum inhibitory concentration (MIC) of 9.28 μM .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it effectively inhibits lipopolysaccharide (LPS)-stimulated production of tumor necrosis factor-alpha (TNF-alpha) in rat whole blood . This suggests potential applications in treating inflammatory diseases.

The mechanism through which this compound exerts its biological effects involves interaction with specific enzymes and receptors. The presence of the sulfonamide group enhances its ability to form hydrogen bonds with active site residues in target proteins. Additionally, the tetrahydrothieno core facilitates π-π stacking interactions with aromatic residues .

Case Studies and Research Findings

  • Study on Antimycobacterial Activity :
    • A series of 26 synthesized derivatives were tested for their efficacy against MTB.
    • The most active derivative demonstrated significant inhibition of MTB PS and low cytotoxicity .
  • Evaluation of Anti-inflammatory Activity :
    • Compounds derived from the tetrahydrothieno[2,3-c]pyridine framework were shown to reduce TNF-alpha levels significantly in experimental models .

Scientific Research Applications

The compound 5,5,7,7-Tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic molecule with potential applications in various scientific and pharmaceutical fields. This article will explore its applications in medicinal chemistry, pharmacology, and other relevant areas.

Anticancer Activity

Recent studies have indicated that compounds similar to 5,5,7,7-tetramethyl derivatives exhibit anticancer properties. The thieno[2,3-c]pyridine framework is often associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types.

Neuropharmacology

The incorporation of piperidine and sulfonamide groups suggests potential activity on neurotransmitter systems. Research has shown that compounds with similar structures can act as modulators for various receptors, including dopamine and serotonin receptors. This opens avenues for the development of treatments for neurological disorders such as depression and schizophrenia.

Anti-inflammatory Properties

Compounds derived from thieno[2,3-c]pyridine have been studied for their anti-inflammatory effects. The presence of sulfonamide groups may enhance their ability to inhibit pro-inflammatory cytokines, making them candidates for treating chronic inflammatory diseases.

Antimicrobial Activity

There is evidence suggesting that derivatives of this compound possess antimicrobial properties against a range of pathogens. The structural components may interfere with bacterial cell wall synthesis or disrupt metabolic pathways.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a related thieno[2,3-c]pyridine compound inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the activation of apoptosis pathways and cell cycle arrest at the G1 phase.

Case Study 2: Neuropharmacological Effects

In a clinical trial investigating the effects of a piperidine-containing compound on patients with major depressive disorder, results showed significant improvement in mood and cognitive function compared to placebo. This suggests that modifications to the chemical structure can lead to enhanced efficacy in treating mood disorders.

Comparison with Similar Compounds

Table 1: Structural and Bioactivity Comparison of Key Analogues

Compound Name / ID Core Substituents Position 2 Substituent Position 3 Substituent Reported Bioactivity/Properties Reference
Target Compound 5,5,7,7-Tetramethyl 4-((2-Methylpiperidin-1-yl)sulfonyl)benzamido Carboxamide TNF-α inhibition (inferred)
Compound 7b () Unsubstituted 4-Chloro-3-(trifluoromethyl)benzoyl Carboxamide Potent LPS-stimulated TNF-α inhibition
Derivative 5,5,7,7-Tetramethyl 4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido Carboxamide Supplier-listed (anti-mycobacterial use)
Derivatives (26 compounds) Varied (e.g., 6-methyl) Diverse (e.g., aryl, alkyl) Carboxamide Anti-mycobacterial activity (MIC < 1 µg/mL)

Key Observations:

Unsubstituted cores (e.g., Compound 7b) may enhance conformational flexibility, aiding binding to TNF-α .

Position 2 Modifications :

  • Sulfonamide vs. Benzoyl : The target compound’s sulfonamide linker (vs. benzoyl in Compound 7b) introduces hydrogen-bonding capability, which could enhance target affinity .
  • Piperidine Substitutions : The 2-methylpiperidine in the target compound vs. 3,5-dimethylpiperidine () alters steric and electronic profiles. The latter may reduce solubility due to increased hydrophobicity .

Bioactivity Trends :

  • Anti-TNF-α activity is prominent in compounds with lipophilic aryl groups (e.g., trifluoromethyl in Compound 7b), while anti-mycobacterial activity correlates with bulkier substituents (e.g., derivatives) .

Pharmacokinetic and Physicochemical Comparisons

Table 2: Predicted ADMET and Physicochemical Properties

Property Target Compound Compound 7b () Derivative
LogP (Lipophilicity) ~3.5 (estimated) ~4.1 (highly lipophilic) ~4.3 (3,5-dimethylpiperidine)
Solubility (mg/mL) Moderate (HCl salt) Low Low
Plasma Protein Binding High (BSA binding shown in analogues) Not reported Not reported
Metabolic Stability High (tetramethyl core) Moderate High

Key Insights:

  • The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogues.
  • Tetramethyl substitution may reduce CYP450-mediated metabolism, enhancing half-life .

Computational and Modeling Insights

  • 3D-QSAR Studies (): CoMFA/CoMSIA models for anti-mycobacterial activity highlight the importance of hydrophobic and hydrogen-bond acceptor groups at position 2. The target compound’s sulfonamide aligns with these requirements .
  • Molecular Docking (): Tetramethyl-substituted derivatives show strong binding to bovine serum albumin (BSA), suggesting prolonged circulation time. The target compound’s sulfonamide may similarly enhance protein interaction .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^13C NMR validate substituent positions (e.g., methyl groups at 5,5,7,7-positions) and amide/sulfonyl linkages .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% by area normalization) and detects trace impurities .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

For polymorph characterization, X-ray crystallography or computational modeling (DFT calculations) is recommended .

How can synthetic routes be optimized to address low yields or selectivity issues?

Advanced
Common challenges and solutions:

  • Low Amide Coupling Efficiency : Replace EDCI with HATU for higher activation efficiency; use DMF as a solvent with 2–5% LiCl to stabilize intermediates .
  • Byproduct Formation : Introduce protecting groups (e.g., Boc for amines) during sulfonylation to prevent undesired substitutions .
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) at 30-minute intervals to track intermediate formation and adjust reaction time .

For systematic optimization, integrate computational reaction path analysis (e.g., quantum chemical calculations) to predict energy barriers and identify optimal conditions, as proposed by ICReDD methodologies .

How should researchers resolve contradictions in reported biological activity data?

Advanced
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO for receptor binding) or incubation times. Validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Solubility Limitations : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering (DLS) .
  • Metabolite Interference : Perform LC-MS/MS to rule out in situ degradation products .

Computational molecular docking (e.g., AutoDock Vina) can clarify binding modes and reconcile discrepancies between in vitro and in silico results .

What functional groups dictate the compound’s reactivity and stability?

Basic
Key functional groups:

  • Sulfonamide : Prone to hydrolysis under strong acidic/basic conditions; stabilize with pH 6–7 buffers .
  • Tetrahydrothieno-Pyridine Core : Susceptible to oxidation (e.g., with KMnO4_4) at the sulfur atom; store under inert gas .
  • Amide Bonds : Hydrolyze under prolonged heat; avoid aqueous conditions above 60°C .

Reactivity

Reaction TypeReagents/ConditionsOutcome
OxidationKMnO4_4, acidicSulfone formation
ReductionLiAlH4_4, dry etherAmide to amine conversion

How can computational methods enhance drug design and mechanistic studies?

Q. Advanced

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing binding to targets like kinases .
  • Molecular Dynamics (MD) Simulations : Models conformational flexibility of the tetrahydrothieno-pyridine ring in lipid bilayers .
  • ADMET Prediction : Tools like SwissADME assess metabolic stability (CYP450 interactions) and blood-brain barrier permeability .

For reaction optimization, use transition state analysis (e.g., Gaussian 09) to identify rate-limiting steps .

What side reactions are prevalent during synthesis, and how can they be mitigated?

Q. Advanced

  • Over-Oxidation : During sulfonylation, excess oxidizing agents may degrade the thiophene ring. Use stoichiometric H2_2O2_2 and monitor with TLC .
  • Racemization : Amide bonds may racemize under basic conditions. Opt for coupling reagents like PyBOP at 0°C .
  • Dimerization : Aromatic stacking of the benzamido group can lead to dimers. Introduce steric hindrance (e.g., ortho-methyl groups) .

What safety protocols are critical for handling this compound?

Q. Basic

  • Storage : Protect from moisture (desiccator at -20°C) and light (amber vials) to prevent hydrolysis/photo-degradation .
  • Handling : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation; work in a fume hood .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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